molecular formula C5H4N4O B156870 imidazo[1,2-a][1,3,5]triazin-4(8H)-one CAS No. 138840-83-2

imidazo[1,2-a][1,3,5]triazin-4(8H)-one

Cat. No. B156870
M. Wt: 136.11 g/mol
InChI Key: VSGVGDSJPKKZPF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a][1,3,5]triazin-4(8H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure that makes it an attractive target for synthesis and research. In

Scientific Research Applications

Imidazo[1,2-a][1,3,5]triazin-4(8H)-one has shown potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antiviral properties. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease. In material science, imidazo[1,2-a][1,3,5]triazin-4(8H)-one has been used as a building block for the synthesis of functional materials, such as organic light-emitting diodes and field-effect transistors.

Mechanism Of Action

The mechanism of action of imidazo[1,2-a][1,3,5]triazin-4(8H)-one varies depending on its application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In antimicrobial and antiviral research, imidazo[1,2-a][1,3,5]triazin-4(8H)-one has been shown to disrupt the replication of microorganisms by inhibiting the activity of specific enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of imidazo[1,2-a][1,3,5]triazin-4(8H)-one also vary depending on its application. In anticancer research, this compound has been shown to decrease tumor growth and increase survival rates in animal models. In antimicrobial and antiviral research, imidazo[1,2-a][1,3,5]triazin-4(8H)-one has been shown to effectively inhibit the growth of microorganisms.

Advantages And Limitations For Lab Experiments

One of the advantages of using imidazo[1,2-a][1,3,5]triazin-4(8H)-one in lab experiments is its unique structure, which allows for the synthesis of functional materials with specific properties. Additionally, this compound has shown promising results in various biological assays, making it an attractive target for drug discovery. However, the synthesis of imidazo[1,2-a][1,3,5]triazin-4(8H)-one requires careful optimization of reaction conditions, and its use in biological assays requires further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of imidazo[1,2-a][1,3,5]triazin-4(8H)-one. In medicinal chemistry, this compound could be further explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other diseases. In material science, the synthesis of functional materials using imidazo[1,2-a][1,3,5]triazin-4(8H)-one could be optimized to improve their properties. Additionally, further research is needed to fully understand the mechanism of action of imidazo[1,2-a][1,3,5]triazin-4(8H)-one in biological assays, which could lead to the development of more effective drugs.

properties

IUPAC Name

3H-imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-3-7-4-6-1-2-9(4)5/h1-3H,(H,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGVGDSJPKKZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)NC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568264
Record name Imidazo[1,2-a][1,3,5]triazin-4(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

imidazo[1,2-a][1,3,5]triazin-4(8H)-one

CAS RN

138840-83-2
Record name Imidazo[1,2-a][1,3,5]triazin-4(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
D Jiang, S Budow, V Glaçon, H Eickmeier… - … Section C: Crystal …, 2010 - scripts.iucr.org
The title compound, C10H12FN5O4·H2O, shows an anti glycosyl orientation [χ = −123.1 (2)]. The 2-deoxy-2-fluoroarabinofuranosyl moiety exhibits a major C2′-endo sugar puckering (…
Number of citations: 2 scripts.iucr.org
X Wang, S Hoshika, RJ Peterson, MJ Kim… - ACS Synthetic …, 2017 - ACS Publications
Synthetic nucleobases presenting non-Watson–Crick arrangements of hydrogen bond donor and acceptor groups can form additional nucleotide pairs that stabilize duplex DNA …
Number of citations: 21 pubs.acs.org
V Glaçon, F Seela - Helvetica chimica acta, 2004 - Wiley Online Library
Nucleobase‐anion glycosylation of 2‐[(2‐methyl‐1‐oxopropyl)amino]imidazo[1,2‐a]‐1,3,5‐triazin‐4(8H)‐one (6) with 3,5‐di‐O‐benzoyl‐2‐deoxy‐2‐fluoro‐α‐D‐arabinofuranosyl …
Number of citations: 8 onlinelibrary.wiley.com
I Singh, MJ Kim, RW Molt, S Hoshika… - ACS synthetic …, 2017 - ACS Publications
A goal of synthetic biology is to develop new nucleobases that retain the desirable properties of natural nucleobases at the same time as expanding the genetic alphabet. The …
Number of citations: 10 pubs.acs.org
AR Hernandez, Y Shao, S Hoshika, Z Yang… - Angewandte …, 2015 - Wiley Online Library
As one of its goals, synthetic biology seeks to increase the number of building blocks in nucleic acids. While efforts towards this goal are well advanced for DNA, they have hardly begun …
Number of citations: 21 onlinelibrary.wiley.com
Z Yang, D Hutter, P Sheng, AM Sismour… - Nucleic Acids …, 2006 - academic.oup.com
To support efforts to develop a ‘synthetic biology’ based on an artificially expanded genetic information system (AEGIS), we have developed a route to two components of a non-…
Number of citations: 215 academic.oup.com
MF Matsuura, CB Winiger, RW Shaw, MJ Kim… - ACS Synthetic …, 2017 - ACS Publications
Deoxynucleoside kinase from D. melanogaster (DmdNK) has broad specificity; although it catalyzes the phosphorylation of natural pyrimidine more efficiently than natural purine …
Number of citations: 11 pubs.acs.org
Y Zhao, X Cui, Y Song, C Zhang, Q Meng - Spectrochimica Acta Part A …, 2021 - Elsevier
In this work, we computationally design a series of fluorescent purine analogues based on the 2-amino-8-(1′-β-D-2′-deoxyribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (P) to …
Number of citations: 7 www.sciencedirect.com
Z Yang, AM Sismour, P Sheng, NL Puskar… - Nucleic acids …, 2007 - academic.oup.com
DNA polymerases are identified that copy a non-standard nucleotide pair joined by a hydrogen bonding pattern different from the patterns joining the dA:T and dG:dC pairs. 6-Amino-5-…
Number of citations: 191 academic.oup.com
R Laos, R Shaw, NA Leal, E Gaucher, S Benner - Biochemistry, 2013 - ACS Publications
Artificial genetic systems have been developed by synthetic biologists over the past two decades to include additional nucleotides that form additional nucleobase pairs independent of …
Number of citations: 62 pubs.acs.org

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